molecular formula C3H7F6N2O+ B12325403 Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B12325403
M. Wt: 201.09 g/mol
InChI Key: GTAZURUSXMFQDX-UHFFFAOYSA-O
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Description

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is a fluorinated compound with the molecular formula C3H2F6ONH4. It is known for its high ionizing power and is commonly used as a solvent in peptide chemistry. This compound is also referred to as 1,1,1,3,3,3-hexafluoro-2-propanol and is characterized by its high polarity and ability to facilitate various chemical reactions .

Preparation Methods

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is typically synthesized from hexafluoropropylene through the intermediate hexafluoroacetone, which is then hydrogenated to produce the final product . The reaction can be summarized as follows: [ \text{(CF}_3\text{)}_2\text{CO} + \text{H}_2 \rightarrow \text{(CF}_3\text{)}_2\text{CHOH} ]

Mechanism of Action

The mechanism of action of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol involves its high ionizing power and polarity, which facilitate various chemical reactions. It acts as a catalyst in epoxidation reactions and enhances the efficiency of cycloaddition reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its high fluorine content and ionizing power. Similar compounds include:

Properties

Molecular Formula

C3H7F6N2O+

Molecular Weight

201.09 g/mol

IUPAC Name

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1

InChI Key

GTAZURUSXMFQDX-UHFFFAOYSA-O

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(N)O.[NH4+]

Origin of Product

United States

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